N-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a synthetic organic compound characterized by its unique structural components, including an indene moiety and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indene Moiety: Starting from commercially available indanone, the indene moiety can be synthesized through reduction and subsequent functionalization steps.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from simple precursors like acetylacetone and thiourea, followed by methylation.
Coupling Reaction: The final step involves coupling the indene and pyrimidine fragments through a propanamide linker. This is typically achieved using amide bond formation reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom in the pyrimidine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the amide could yield primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, N-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethylpyrimidin-5-yl)propanamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
N-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)butanamide: Has a longer carbon chain in the amide linkage, potentially altering its physical and chemical properties.
Uniqueness
The presence of both the indene and pyrimidine rings, along with the methylsulfanyl group, makes N-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide unique. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-12-17(13(2)21-19(20-12)24-3)9-10-18(23)22-16-8-7-14-5-4-6-15(14)11-16/h7-8,11H,4-6,9-10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHGWWCJHQISHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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